Meriolin 7

Description

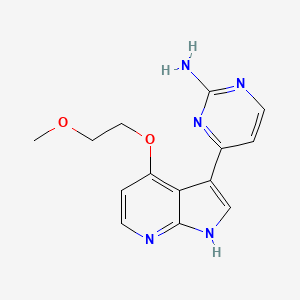

Structure

3D Structure

Properties

Molecular Formula |

C14H15N5O2 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

4-[4-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C14H15N5O2/c1-20-6-7-21-11-3-5-16-13-12(11)9(8-18-13)10-2-4-17-14(15)19-10/h2-5,8H,6-7H2,1H3,(H,16,18)(H2,15,17,19) |

InChI Key |

NFOHQNIARGGZFN-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Meriolin 7

Overview of Meriolin Synthetic Strategies

The synthesis of meriolins, including Meriolin 7, often involves the construction of the 2-aminopyrimidine (B69317) moiety on a functionalized 7-azaindole (B17877) core. Various strategies have been developed for the synthesis of the meriolin class. These approaches frequently utilize reactions such as cyclocondensation of enaminones or alkynones with guanidine (B92328), Suzuki coupling, and nucleophilic substitution reactions. encyclopedia.pubmdpi.comnih.govresearchgate.net The development of efficient synthetic routes is driven by the interest in generating libraries of meriolin derivatives for research purposes. mdpi.commdpi.comresearchgate.net

Specific Synthetic Pathways for this compound

This compound as a Side Product in Meriolin 10 Synthesis

This compound has been specifically isolated as a side product during the synthesis of Meriolin 10. encyclopedia.pubmdpi.comresearchgate.netnih.gov This indicates a close structural relationship and shared synthetic intermediates between this compound and Meriolin 10. The formation of this compound in this context suggests a competing reaction pathway occurring alongside the intended synthesis of Meriolin 10. encyclopedia.pubmdpi.comnih.gov

Nucleophilic Substitution Reactions in this compound Formation

The isolation of this compound as a side product in the synthesis of Meriolin 10 is attributed to a nucleophilic substitution reaction involving a chlorine substituent. encyclopedia.pubmdpi.comresearchgate.netnih.gov This suggests that a precursor molecule with a reactive chlorine atom undergoes substitution, leading to the formation of the structural features present in this compound. While the search results mention nucleophilic substitution in the context of derivatizing the pyrimidine (B1678525) ring or introducing side chains in other meriolins, its specific role in the side product formation of this compound from a chlorinated precursor in Meriolin 10 synthesis is highlighted. encyclopedia.pubmdpi.comnih.gov

General Synthetic Approaches to the Meriolin Class

Several general synthetic approaches have been established for the construction of the meriolin scaffold.

Molina and Fresneda Protocol for 7-Azaindole Extension

The protocol developed by Molina and Fresneda is a significant strategy for the synthesis of meriolins, extending their work on meridianins to the 7-azaindole system. encyclopedia.pubmdpi.comresearchgate.net This method typically involves the acylation of a 7-azaindole derivative, followed by N-protection and formation of an enaminone. encyclopedia.pubmdpi.comaacrjournals.org The key step in forming the pyrimidine ring is the cyclocondensation of the enaminone with guanidine. encyclopedia.pubmdpi.comaacrjournals.org This protocol was notably used for the first synthesis of Meriolin 1. encyclopedia.pubmdpi.comresearchgate.net

Müller Approach via Carbonylative Alkynylation and Pyrimidine Synthesis

The Müller approach provides an alternative route to meriolins, adapting a strategy previously used for the synthesis of meridianins. encyclopedia.pubmdpi.comnih.govrsc.org This method involves a palladium-catalyzed carbonylative alkynylation reaction. encyclopedia.pubmdpi.comnih.govrsc.org Subsequently, a pyrimidine ring is constructed through a cyclization reaction, often with guanidine, utilizing the alkyne functionality introduced in the previous step. encyclopedia.pubmdpi.comnih.govrsc.org This approach has been applied to synthesize various meriolin derivatives. encyclopedia.pubmdpi.comnih.govrsc.org

Data Tables

Based on the search results, specific yield data for this compound as a side product are not consistently provided with precise numerical values in a format suitable for a detailed data table within the scope of the provided text snippets. The yields mentioned for the isolation of meriolins 3–7 and 9–12 from a specific synthesis route range from 12 to 37% starting from the corresponding 7-azaindole. encyclopedia.pubmdpi.com However, this range encompasses multiple meriolin derivatives, not solely this compound.

Therefore, a detailed data table focusing solely on quantitative yields for the synthesis of this compound based strictly on the provided text is not feasible.

Detailed Research Findings

The research findings from the provided text snippets primarily describe the synthetic methodologies and the context in which this compound is obtained. Key findings include:

this compound is identified as a side product in the synthesis of Meriolin 10. encyclopedia.pubmdpi.comresearchgate.netnih.gov

Its formation as a side product is linked to a nucleophilic substitution event involving a chlorine substituent. encyclopedia.pubmdpi.comresearchgate.netnih.gov

General synthetic strategies for the meriolin class, such as the Molina and Fresneda protocol and the Müller approach, provide established routes to access these compounds. encyclopedia.pubmdpi.comresearchgate.netnih.govrsc.org

Role of 7-Azaindole Precursors in Meriolin Synthesis

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) serves as a fundamental building block in the synthesis of meriolins, including this compound. mdpi.comencyclopedia.pubnih.govnih.govresearchgate.net This bicyclic heterocycle provides the core pyrrolo[2,3-b]pyridine ring system present in the meriolin structure. ontosight.ai The synthetic routes to meriolins often involve functionalizing the 7-azaindole scaffold at specific positions, particularly the 3-position, to facilitate the attachment of the pyrimidine ring. mdpi.comencyclopedia.pubnih.gov

One common strategy involves the acylation of the 7-azaindole at the 3-position, followed by N-protection. nih.gov Functionalized 7-azaindoles are then transformed into intermediates, such as enaminones, which can undergo cyclocondensation with guanidine or related reagents to form the pyrimidine ring and complete the meriolin structure. mdpi.comencyclopedia.pubnih.gov

For instance, the synthesis of meriolins 3–7 and 9–12 has been reported starting from corresponding 7-azaindole precursors. mdpi.comencyclopedia.pubnih.gov this compound itself was isolated as a side product in the synthesis of meriolin 10, resulting from a nucleophilic substitution on a chlorine substituent during the reaction sequence. mdpi.comencyclopedia.pubnih.gov

The versatility of 7-azaindole as a precursor is highlighted by its ability to be functionalized at various positions, allowing for the synthesis of a library of meriolin derivatives with different substituents. jst.go.jpmdpi.com This functionalization is crucial for exploring the structure-activity relationships within the meriolin class. acs.orgfigshare.com

Yield Optimization and Isolation Techniques for Meriolin Compounds

Various synthetic strategies and reaction conditions have been explored to improve yields. For example, the use of palladium-catalyzed coupling reactions, such as the Masuda borylation-Suzuki coupling sequence, has been reported as an efficient method for preparing meriolins, with yields ranging from 37% to 96% for some derivatives. encyclopedia.pub Methodological refinements, including the choice of N-protecting groups and the handling of intermediates, have contributed to improved yields and simplified purification processes. mdpi.com Tosyl protection, for instance, has been found to be more robust than Boc protection in some Masuda borylation-Suzuki coupling sequences, leading to better yields and allowing for cleavage either during the one-pot sequence or after purification. mdpi.com

Isolation techniques for meriolin compounds typically involve chromatographic purification. mdpi.com After the chemical reactions are complete, the crude product mixture is subjected to chromatographic methods, such as column chromatography, to separate the target meriolin compound from unreacted starting materials, reagents, and byproducts. The specific chromatographic conditions, including the stationary phase and mobile phase, are optimized based on the polarity and chemical properties of the target meriolin derivative.

The isolation of this compound as a side product in the synthesis of meriolin 10 suggests that careful separation techniques are necessary to obtain pure samples of individual meriolin derivatives when synthesized in parallel or as part of a library. mdpi.comencyclopedia.pubnih.gov

| Compound Name | Role in Meriolin Synthesis | Representative Yields (%) |

| 7-Azaindole | Starting Material/Precursor | - |

| Meriolins 3–7, 9–12 | Products | 12–37 (overall from 7-azaindole) mdpi.comencyclopedia.pubnih.gov |

| Meriolin 1 (3a) | Product (example) | 16 (overall) nih.gov |

| Meriolin 3a, 3n | Products (example) | 37, 51 (overall via carbonylative alkynylation) encyclopedia.pub |

| Meriolin 1 (3a), Meriolins 3ao-au, 3av, 3aw | Products (example) | 37-96 (via MBSC) encyclopedia.pub |

Target Identification and Validation of this compound Interactions

Target identification studies have revealed that meriolins primarily target protein kinases. A kinome screen showed that meriolin 16 and 36 inhibit a broad spectrum of CDKs mdpi.comresearchgate.net. The change in activity compared to meridianins and variolins is thought to be largely due to a different binding mode at the hinge region of kinases, where meriolins can form hydrogen bonds via the 7-azaindole moiety, leading to increased binding affinity mdpi.com.

Crystal structures of meriolin 3 and variolin B in complex with CDK2/cyclin A have shown that these molecules bind within the ATP-binding pocket of the kinase but in distinct orientations aacrjournals.orgacs.orgnih.govfigshare.com. This difference in binding orientation contributes to the enhanced activity and selectivity observed with meriolins aacrjournals.orgacs.org.

Cyclin-Dependent Kinase (CDK) Inhibition by Meriolin Compounds

Meriolins are potent inhibitors of CDKs, which are key regulators of the cell cycle and transcription aacrjournals.orgresearchgate.netnih.gov. Their inhibitory activity against CDKs is considered a primary mechanism underlying their cytotoxic and proapoptotic effects aacrjournals.orgresearchgate.netresearchgate.net.

Pan-CDK Inhibitory Profile of Meriolins

Studies have demonstrated that meriolin compounds exhibit a broad spectrum of inhibitory activity against CDKs. A kinome screen with meriolin 16 and 36 revealed inhibition of most CDKs, with the exception of CDK4 and CDK6 mdpi.comresearchgate.net. This indicates a pan-CDK inhibitory profile for certain meriolin derivatives aacrjournals.orgresearchgate.net.

Specific Inhibition of CDK1, CDK2, CDK9, and Other CDKs

While exhibiting pan-CDK inhibition, meriolins show particular potency against specific CDKs. They are especially effective against CDK1, CDK2, CDK4, CDK5, and CDK9 mdpi.comresearchgate.netresearchgate.net. Meriolin 3, for instance, has been shown to inhibit CDK1, CDK2, CDK5, and CDK9 mdpi.comresearchgate.net. Meriolins are reported to be particularly potent inhibitors of CDK2 and CDK9 aacrjournals.orgresearchgate.netacs.orgnih.govfigshare.com. Meriolin 3 has IC50 values of 170 nM for CDK1/cyclin B, 11 nM for CDK2/cyclin A, and 6 nM for CDK9/cyclin T sigmaaldrich.com. Meriolin 16 and 36 have been shown to inhibit a wide range of CDKs including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20 researchgate.netnih.gov.

Here is a table summarizing the inhibitory activity of Meriolin 3 against specific CDKs:

| Kinase Complex | IC50 (nM) |

| CDK9/cyclin T | 6 sigmaaldrich.com |

| CDK2/cyclin A | 11 sigmaaldrich.com |

| CDK1/cyclin B | 170 sigmaaldrich.com |

| CDK5/p25 | 170 sigmaaldrich.com |

Inhibition of CDK2 and CDK9 as Correlates for Proapoptotic Efficacy

The proapoptotic efficacy of meriolin compounds has been shown to correlate best with their inhibitory activity against CDK2 and CDK9 researchgate.netacs.orgnih.govfigshare.com. Inhibition of CDK9, a key regulator of RNA polymerase II, leads to the downregulation of transcription, particularly affecting short-lived antiapoptotic proteins like Mcl-1 mdpi.comaacrjournals.orgnih.govsemanticscholar.org. The rapid degradation of Mcl-1 is a significant event in meriolin-induced apoptosis aacrjournals.orgaacrjournals.org. Inhibition of CDK1 and CDK2 also contributes to apoptosis by blocking cell cycle transition and reducing the sequestration of proapoptotic proteins researchgate.net. Meriolin 16, for example, prevents the CDK9-mediated phosphorylation of RNA polymerase II at Ser2, which is essential for transcription initiation researchgate.netresearchgate.netnih.gov. Additionally, meriolin 16 and 36 abolish the phosphorylation of the retinoblastoma protein (a major CDK2 target) at Ser612 and Thr821, blocking cell cycle progression researchgate.netnih.gov. The combined inhibition of CDK1, CDK2, and CDK9 is likely responsible for the ability of meriolins to induce cell cycle arrest and apoptosis oup.com.

Modulation of Other Kinases by Meriolin Compounds

In addition to their primary targets, the CDKs, meriolin compounds have also been shown to modulate the activity of other kinases, albeit generally to a lesser extent mdpi.comresearchgate.netresearchgate.netacs.orgnih.govfigshare.com.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Other kinases inhibited by meriolins to a lesser extent include Casein Kinase 1 (CK1), Dual Specificity Tyrosine–Phosphorylation-Regulated Kinase 1A (DYRK1A), Sphingosine kinase 1 and 2, and Phosphoinositide-Dependent Protein Kinase 1 (PDK1) mdpi.comresearchgate.netresearchgate.net.

Casein Kinase 1 (CK1) Inhibition

Cellular Pathway Perturbations Induced by Meriolin Compounds

Meriolin compounds induce a range of cellular pathway perturbations, including impacts on cell cycle progression, transcriptional processes, and the induction of cell death. researchgate.netnih.gov These effects are largely attributed to their kinase inhibitory activities. researchgate.netmdpi.comnih.govresearchgate.net

Impact on Cell Cycle Progression and Regulation

Dysregulation of the cell cycle is a hallmark of cancer, and targeting cyclin-dependent kinases (CDKs) is a promising therapeutic approach. mdpi.comnih.gov Meriolins are potent inhibitors of CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. researchgate.netmdpi.comnih.govresearchgate.net This inhibition leads to cell cycle arrest, preventing uncontrolled proliferation. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net Studies have shown that meriolins induce cell cycle arrest, often in the G2/M phase. nih.gov For example, Meriolins 5 and 15 induced G2/M phase arrest in human glioma cell lines. nih.gov The inhibition of CDKs by meriolins disrupts the phosphorylation of key cell cycle regulatory proteins, such as the retinoblastoma protein (pRB), which is a major target of CDK2. nih.govresearchgate.net

Influence on Transcriptional Processes, particularly RNA Polymerase II Phosphorylation

Meriolins also influence transcriptional processes, notably through the inhibition of CDK9. researchgate.netnih.gov CDK9, in complex with cyclin T1, is part of the positive transcription elongation factor (P-TEFb) complex and is crucial for phosphorylating the C-terminal domain (CTD) of RNA polymerase II at Ser2. nih.gov This phosphorylation is essential for the transition from transcription initiation to elongation. nih.gov Meriolin compounds, such as Meriolin 16, have been shown to prevent the CDK9-mediated phosphorylation of RNA polymerase II at Ser2, thereby inhibiting transcription initiation. researchgate.netnih.gov This transcriptional inhibition contributes to the anti-proliferative and cytotoxic effects of meriolins. researchgate.netnih.gov

Activation of Intrinsic Apoptotic Pathways

A significant cellular effect of meriolin compounds is the activation of intrinsic apoptotic pathways. researchgate.netresearchgate.netmdpi.comnih.govacs.orgnih.gov Apoptosis induced by meriolins is typically independent of death receptor signaling but requires key mediators of the mitochondrial death pathway, such as caspase-9 and Apaf-1. researchgate.netnih.gov Meriolins induce mitochondrial toxicity, characterized by the disruption of the mitochondrial membrane potential (ΔΨm), the release of proapoptotic proteins like Smac, and the processing of OPA1, leading to mitochondrial fragmentation. researchgate.netnih.gov Notably, some meriolin derivatives can activate the mitochondrial apoptosis pathway even in the presence of antiapoptotic proteins like Bcl-2, suggesting their potential to overcome certain resistance mechanisms in cancer cells. researchgate.netmdpi.comnih.gov The proapoptotic efficacy of meriolins correlates best with their CDK2 and CDK9 inhibitory activity. acs.orgnih.gov Meriolin-induced apoptosis is caspase-dependent, with rapid activation of caspase-3 observed in studies. researchgate.net

Induction of Non-Apoptotic Cell Death Cascades (Necrosis)

In addition to activating intrinsic apoptotic pathways, meriolins have also been reported to induce non-apoptotic cell death cascades, including necrosis. mdpi.comresearchgate.netnih.gov While apoptosis is a programmed form of cell death, necrosis is typically considered a less controlled process. Studies have suggested that meriolins can activate both apoptotic and non-apoptotic mechanisms leading to cell death. mdpi.comresearchgate.netnih.gov For instance, research on glioma cells treated with meriolins suggested that cell death events potentially include delayed apoptotic and non-apoptotic mechanisms. nih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 24801186 |

| Meriolin 3 | 23727981 |

| Meriolin 16 | Not readily available in search results |

| Meriolin 36 | Not readily available in search results |

| Meriolin 5 | Not readily available in search results |

| Meriolin 15 | Not readily available in search results |

| Meriolin 18 | Not readily available in search results |

| Variolin B | Not readily available in search results |

| Meridianin | 19 |

This compound, a synthetic compound classified as a 3-(pyrimidin-4-yl)-7-azaindole, represents a compelling area of research due to its potent kinase inhibitory activities and significant cytotoxic potential. researchgate.netmdpi.comresearchgate.netmdpi.com As a structural hybrid of the naturally occurring marine alkaloids meridianins and variolins, this compound and its analogues have demonstrated enhanced activity compared to their parent compounds in various in vitro and in vivo studies. mdpi.comresearchgate.netmdpi.com This article delves into the molecular mechanisms by which this compound and related meriolins exert their effects, focusing specifically on their kinase inhibition profiles and the subsequent perturbations of crucial cellular pathways.

Molecular Mechanisms of Action of Meriolin 7 and Analogues

Cellular Pathway Perturbations Induced by Meriolin Compounds

The kinase inhibitory activities of meriolin compounds translate into significant perturbations of several cellular pathways, including those governing cell cycle progression, transcription, and cell death. researchgate.netnih.gov

Impact on Cell Cycle Progression and Regulation

A key characteristic of cancer is the aberrant regulation of the cell cycle, making CDKs attractive therapeutic targets. mdpi.comnih.gov Meriolins are potent inhibitors of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. researchgate.netmdpi.comnih.govresearchgate.net This inhibition effectively blocks cell cycle progression, thereby limiting uncontrolled cell proliferation. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net Studies have consistently shown that meriolins induce cell cycle arrest, frequently at the G2/M phase. nih.gov For example, Meriolins 5 and 15 were observed to induce G2/M phase arrest in human glioma cell lines. nih.gov The disruption of CDK activity by meriolins impairs the phosphorylation of critical cell cycle regulatory proteins, such as the retinoblastoma protein (pRB), a primary substrate of CDK2. nih.govresearchgate.net

Influence on Transcriptional Processes, particularly RNA Polymerase II Phosphorylation

Meriolin compounds also impact transcriptional processes, notably through the inhibition of CDK9. researchgate.netnih.gov CDK9, as a component of the P-TEFb complex, plays a vital role in phosphorylating the Ser2 residue within the C-terminal domain (CTD) of RNA polymerase II. nih.gov This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. nih.gov Meriolin analogues, such as Meriolin 16, have been demonstrated to prevent this CDK9-mediated phosphorylation of RNA polymerase II at Ser2, leading to the inhibition of transcription initiation. researchgate.netnih.gov This transcriptional inhibition is a significant factor in the anti-proliferative and cytotoxic effects of meriolins. researchgate.netnih.gov

Activation of Intrinsic Apoptotic Pathways

A prominent effect of meriolin compounds is the activation of intrinsic apoptotic pathways. researchgate.netresearchgate.netmdpi.comnih.govacs.orgnih.gov Meriolin-induced apoptosis typically occurs independently of death receptor signaling and relies on key components of the mitochondrial death pathway, such as caspase-9 and Apaf-1. researchgate.netnih.gov Meriolins induce mitochondrial dysfunction, evidenced by the disruption of the mitochondrial membrane potential (ΔΨm), the release of proapoptotic factors like Smac, and the processing of OPA1, resulting in mitochondrial fragmentation. researchgate.netnih.gov Importantly, some meriolin derivatives have shown the capacity to trigger the mitochondrial apoptosis pathway even in the presence of antiapoptotic proteins like Bcl-2, suggesting their potential to overcome certain mechanisms of therapeutic resistance in cancer cells. researchgate.netmdpi.comnih.gov The effectiveness of meriolins in inducing apoptosis is strongly correlated with their ability to inhibit CDK2 and CDK9. acs.orgnih.gov Meriolin-mediated apoptosis is caspase-dependent, with rapid activation of caspase-3 being a notable feature. researchgate.net

Induction of Non-Apoptotic Cell Death Cascades (Necrosis)

Beyond initiating intrinsic apoptosis, meriolins have also been reported to induce non-apoptotic forms of cell death, including necrosis. mdpi.comresearchgate.netnih.gov While apoptosis is a highly regulated process, necrosis is generally considered a less controlled mode of cell demise. Studies suggest that meriolins can activate both apoptotic and non-apoptotic pathways leading to cell death. mdpi.comresearchgate.netnih.gov For instance, research involving glioma cells treated with meriolins indicated that cell death could involve both delayed apoptotic and non-apoptotic mechanisms. nih.gov

Subcellular Targeting and Organelle Dysfunction

Meriolin derivatives exert their cytotoxic effects, in part, by targeting mitochondria and inducing organelle dysfunction researchgate.netnih.govresearchgate.net. This targeting leads to a cascade of events characteristic of the intrinsic apoptotic pathway.

Mitochondrial Membrane Potential Disruption (ΔΨm)

A key event in meriolin-induced mitochondrial toxicity is the disruption of the mitochondrial membrane potential (ΔΨm) researchgate.netnih.govresearchgate.net. The mitochondrial membrane potential is crucial for maintaining mitochondrial function, including ATP production imrpress.com. A decrease or dissipation of ΔΨm is a hallmark of mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway imrpress.comsbmu.ac.ir. Studies on meriolin derivatives like meriolin 16, 31, and 36 have shown they induce the breakdown of ΔΨm nih.govresearchgate.netnih.gov. While one study did not observe a change in ΔΨm with this compound in specific glioma cell lines at a particular time point, other meriolin derivatives consistently demonstrate this effect oup.com.

Mitochondrial Release of Proapoptotic Factors (e.g., Smac)

Disruption of the mitochondrial membrane potential and the subsequent increase in the permeability of the outer mitochondrial membrane lead to the release of various proapoptotic factors from the mitochondrial intermembrane space into the cytosol sbmu.ac.irnih.gov. Among these factors is Smac (second mitochondria-derived activator of caspase), also known as Diablo sbmu.ac.irnih.gov. Smac promotes apoptosis by inhibiting inhibitor of apoptosis proteins (IAPs) in the cytosol sbmu.ac.ir. Research on meriolin derivatives confirms that their activity leads to the mitochondrial release of proapoptotic Smac researchgate.netnih.govresearchgate.netnih.gov.

Processing of Dynamin-like GTPase OPA1 and Mitochondrial Fragmentation

Mitochondrial morphology is dynamically regulated by the balance between fusion and fission events, processes mediated by specific proteins mdpi.comembopress.org. Optic atrophy type 1 (OPA1) is a dynamin-like GTPase located in the inner mitochondrial membrane that plays a critical role in inner mitochondrial membrane fusion and maintaining cristae structure mdpi.comembopress.org. OPA1 exists in different isoforms, including long (L-OPA1) and short (S-OPA1) forms, generated through proteolytic processing mdpi.comembopress.org. The balance between these isoforms is crucial for proper mitochondrial fusion mdpi.com.

Meriolin derivatives have been shown to induce the processing of OPA1, specifically causing the cleavage and loss of the long OPA1 isoforms researchgate.net. This processing shifts the balance towards increased mitochondrial fission, resulting in the fragmentation of the mitochondrial network researchgate.netmdpi.com. Mitochondrial fragmentation is often associated with increased sensitivity to proapoptotic stimuli and is considered an event linked to the progression of apoptosis researchgate.netmdpi.com. Studies on meriolin 16 and 36 in leukemia and lymphoma cells observed the cleavage of L-OPA1 isoforms within hours of treatment, which was accompanied by substantial mitochondrial fragmentation researchgate.net.

| Mechanism | Effect Observed with Meriolin Derivatives (e.g., 16, 31, 36) |

| Mitochondrial Membrane Potential (ΔΨm) | Disruption/Breakdown researchgate.netnih.govresearchgate.netnih.gov |

| Release of Proapoptotic Factors (Smac) | Yes researchgate.netnih.govresearchgate.netnih.gov |

| OPA1 Processing (L-OPA1 cleavage) | Yes researchgate.net |

| Mitochondrial Morphology | Fragmentation researchgate.net |

Biological Activities and Cellular Effects of Meriolin Compounds Pre Clinical Research

Antiproliferative Effects in Cellular Models

Meriolins are potent antiproliferative agents in cells cultured under different conditions, including both monolayer and spheroid formats. nih.govacs.orgresearchgate.net Their ability to inhibit cell proliferation is a key aspect of their potential therapeutic application.

Activity in Monolayer Cell Cultures

In monolayer cell cultures, which represent a standard two-dimensional in vitro model, meriolins have shown pronounced cytotoxicity against several cancer cell lines with IC₅₀ values typically in the nanomolar range. mdpi.comresearchgate.net This indicates that low concentrations of meriolin compounds are effective in inhibiting the growth of these cells. Studies have shown meriolins to have better antiproliferative properties in cell cultures compared to their parent molecules, variolins and meridianins. researchgate.net Meriolins have been shown to inhibit proliferation in a variety of human cancer cell lines, including those derived from colon cancer (HCT116, LS-174T), hepatoma (Huh7, F1), cervix carcinoma (HeLa), breast carcinoma (MCF-7), glioma (GBM, SW1088, U87), neuroblastoma (SH-SY5Y), leukemia (Jurkat, Molt-4), lymphoma (Ramos), and myeloma (KMS-11). researchgate.net

Activity in Spheroid Cell Cultures

Three-dimensional (3D) spheroid cell cultures are considered more representative of in vivo tumor architecture and microenvironment compared to traditional monolayer cultures. nih.govmdpi.com Meriolins are also potent antiproliferative agents in cells cultured as spheroids. nih.govacs.orgresearchgate.net While the search results specifically mention meriolins in general and the study of antiproliferative effects in spheroids using other compounds like amodiaquine (B18356) and nanoparticles researchgate.net, and methods for assessing antiproliferative activity in spheroids of cell lines like MCF-7 nih.gov, the provided information strongly suggests that Meriolin 7, as a member of this class, would also exhibit antiproliferative effects in spheroid models, consistent with the general properties of meriolins. Antiproliferative activity (IC₅₀) values in 3D spheroids may differ from those in 2D cultures, often requiring higher concentrations to achieve the same effect due to factors like drug penetration limitations in the 3D structure. nih.gov

Apoptotic Induction in Diverse Cell Lines

Meriolin compounds are also potent proapoptotic agents, capable of inducing programmed cell death in a variety of cell lines. nih.govresearchgate.netresearchgate.net This induction of apoptosis is a critical mechanism by which meriolins exert their cytotoxic effects on cancer cells. researchgate.net

Rapid Kinetics of Apoptosis Induction

Research indicates that certain meriolin derivatives can induce apoptosis with rapid kinetics. For example, a novel meriolin derivative, Meriolin 16, was shown to induce apoptosis in Jurkat leukemia and Ramos lymphoma cells within 2-3 hours. researchgate.netmedchemexpress.com While specific data on the rapid kinetics of apoptosis induction solely by this compound was not explicitly detailed in the search results, the class of meriolins is known for this characteristic. Exposure of Ramos cells to Meriolin 16, 31, or 36 for as little as 5 minutes was sufficient to trigger severe and irreversible cytotoxicity. researchgate.net

Efficacy in Apoptosis Induction

Meriolins demonstrate significant efficacy in inducing apoptosis in diverse cell lines. researchgate.netresearchgate.net Their proapoptotic efficacy correlates best with their CDK2 and CDK9 inhibitory activity. nih.govacs.orgresearchgate.net Meriolin derivatives have been shown to activate the mitochondrial death pathway, even in the presence of antiapoptotic proteins like Bcl-2. researchgate.netresearchgate.net This is particularly significant as the inactivation of the mitochondrial apoptosis pathway is a common mechanism of treatment resistance in tumor cells. researchgate.netresearchgate.net Apoptosis induction by meriolins has been shown to require caspase-9 and Apaf-1, central mediators of the mitochondrial death pathway. researchgate.netresearchgate.net Meriolin-induced mitochondrial toxicity is evidenced by the disruption of mitochondrial membrane potential, release of proapoptotic Smac, and processing of OPA1. researchgate.netresearchgate.net Meriolins can induce apoptosis to a similar extent as potent apoptotic stimuli like staurosporine (B1682477) in certain cell lines. nih.gov

Activity in Drug-Resistant Cell Lines

Meriolin compounds have shown activity in cell lines that have developed resistance to established chemotherapeutic agents. Meriolins were capable of inducing cell death in imatinib-resistant K562 and KCL22 chronic myeloid leukemia cells, as well as in cisplatin-resistant J82 urothelial carcinoma and 2102EP germ cell tumor cells. researchgate.netresearchgate.net This suggests that meriolins may be promising therapeutic agents for overcoming treatment resistance in certain cancers. researchgate.netresearchgate.net The ability of meriolins to activate the mitochondrial apoptosis pathway even in the presence of antiapoptotic Bcl-2 protein contributes to their potential in overcoming resistance mechanisms. researchgate.netresearchgate.netnih.gov While the search results discuss drug-resistant MCF-7 cell lines in the context of lipid metabolism and cross-resistance to other agents mdpi.comexp-oncology.com.uaculturecollections.org.ukuhod.orgnih.gov, specific studies detailing this compound's activity in these particular resistant MCF-7 lines were not found. However, the reported activity in other drug-resistant cell lines indicates the potential of the meriolin class in this area.

Data Tables

Based on the search results, specific quantitative data (like IC₅₀ values for this compound in various cell lines or detailed kinetics data) for this compound alone across all the specified sections is limited. The results often refer to "meriolins" as a class or highlight specific derivatives other than this compound (e.g., Meriolin 16, Meriolin 3). However, the general findings for the meriolin class regarding antiproliferative and apoptotic effects are well-supported.

Here is an example of how data, if available for this compound, could be presented in an interactive table format:

| Cell Line | Culture Type | Antiproliferative IC₅₀ (nM) | Apoptosis Induction (Yes/No) | Notes |

| [Cell Line Name 1] | Monolayer | [Value] | Yes/No | [Relevant details] |

| [Cell Line Name 2] | Spheroid | [Value] | Yes/No | [Relevant details] |

| [Drug-Resistant Cell Line Name] | Monolayer | [Value] | Yes/No | [Relevant details] |

| ... | ... | ... | ... | ... |

Since specific IC₅₀ values for this compound were not consistently found across all requested categories in the search results, a comprehensive data table solely for this compound cannot be generated from the provided snippets. However, the literature indicates that meriolins generally exhibit nanomolar IC₅₀ values in various cancer cell lines in monolayer cultures. mdpi.comresearchgate.net

Imatinib-Resistant Chronic Myeloid Leukemia Cells

Studies have indicated that meriolin compounds are capable of inducing cell death in chronic myeloid leukemia (CML) cells that have developed resistance to imatinib. Specifically, novel meriolin derivatives, meriolin 16 and meriolin 36, displayed pronounced cytotoxicity after 72 hours of treatment in imatinib-resistant K562 and KCL22 cells. These derivatives appeared to be even more cytotoxic compared to their respective sensitive parental cell lines nih.govresearchgate.netresearchgate.net. The ability of meriolins to activate the mitochondrial death pathway, even in the presence of antiapoptotic Bcl-2 protein, suggests their potential for overcoming treatment resistance mechanisms often employed by tumor cells nih.govresearchgate.netresearchgate.net.

Cisplatin-Resistant Carcinoma and Germ Cell Tumor Cells

Meriolin compounds have also demonstrated the capacity to induce cell death in cancer cells resistant to cisplatin (B142131), a widely used chemotherapy agent. Research shows that meriolin derivatives, including meriolin 16 and meriolin 36, induced cytotoxicity in cisplatin-resistant J82 urothelial carcinoma cells and 2102EP germ cell tumor cells after 72 hours of treatment nih.govresearchgate.netresearchgate.netnih.gov. Similar to the findings in imatinib-resistant cells, these meriolin derivatives exhibited cytotoxicity that appeared to be even greater in the resistant cell lines compared to their sensitive parental counterparts nih.govresearchgate.net. This suggests that meriolins may offer a strategy to overcome acquired resistance to cisplatin in certain carcinoma and germ cell tumors nih.govresearchgate.netresearchgate.net.

Cell-Line Specific Responses to Meriolin Compounds

Meriolin compounds have shown potent cytotoxicity across a diverse range of tumor cell lines, typically in the nanomolar concentration range nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This broad activity has been observed in cell lines derived from various cancer types.

Tumor cell lines investigated include:

Colon Cancer: Studies using cell lines such as HCT116 and LS-174T have shown that meriolins exhibit potent cytotoxicity nih.govresearchgate.netnih.govresearchgate.net. This compound, specifically identified as an algal meroterpenoid, demonstrated growth inhibitory activity against HT-29 human colon cancer cells with an IC₅₀ value of 14.0 μg/mL and induced cell cycle arrest in the G2/M phase mdpi.com.

Hepatoma: Meriolins have displayed strong cytotoxic potential in hepatoma cell lines like Huh7 and F1 nih.govresearchgate.netnih.govresearchgate.net.

Cervix Carcinoma: Cytotoxicity of meriolins has been reported in cervical cancer cell lines, including HeLa cells nih.govresearchgate.netnih.govresearchgate.net.

Breast Carcinoma: Meriolin compounds have shown activity against breast cancer cell lines such as MCF-7 nih.govresearchgate.netnih.govresearchgate.net. Meriolin 5, another derivative, was found to delay tumor development in a mouse model of breast cancer aacrjournals.org.

Glioma: Meriolins, including meriolin 3 and meriolin 5, have exhibited antiproliferative properties with nanomolar IC₅₀ values in human glioma cell lines such as GBM, SW1088, and U87, inducing cell cycle arrest and apoptosis nih.govresearchgate.netnih.govresearchgate.netnih.gov.

Neuroblastoma: Meriolins have demonstrated cytotoxic effects in neuroblastoma cell lines, including SH-SY5Y cells. They have been shown to counteract phosphorylation at CDK1-, CDK4-, and CDK9-specific sites in these cells nih.govresearchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.orgsigmaaldrich.com.

Leukemia: Potent cytotoxicity of meriolins has been observed in leukemia cell lines such as Jurkat and Molt-4 nih.govresearchgate.netnih.govresearchgate.netmdpi.com. Meriolin 16, for instance, displayed strong apoptotic potential in Jurkat cells nih.govresearchgate.net.

Lymphoma: Meriolin compounds, including meriolin 16, have shown high cytotoxic potential in lymphoma cell lines like Ramos nih.govresearchgate.netnih.govresearchgate.netmdpi.com. Exposure to meriolin 16, 31, or 36 for a short duration was sufficient to trigger severe and irreversible cytotoxicity in Ramos cells researchgate.net.

Myeloma: Meriolins have also demonstrated cytotoxic activity in myeloma cell lines such as KMS-11 nih.govresearchgate.netnih.govresearchgate.net.

The cytotoxic effects of meriolins are often associated with the induction of cell death hallmarks, including cell cycle arrest and a decrease in mitochondrial membrane potential researchgate.netmdpi.com.

Here is a summary of some cell lines and the reported activity of meriolin compounds:

| Cell Line Type | Specific Cell Lines Mentioned | Meriolin Compounds Studied (if specified) | Key Findings | Source |

| Colon Cancer | HCT116, LS-174T | Meriolins (general) | Potent cytotoxicity | nih.govresearchgate.netnih.govresearchgate.net |

| Colon Cancer | HT-29 | This compound (as meroterpenoid) | Growth inhibitory activity (IC₅₀ 14.0 μg/mL), G2/M cell cycle arrest | mdpi.com |

| Hepatoma | Huh7, F1 | Meriolins (general) | Strong cytotoxic potential | nih.govresearchgate.netnih.govresearchgate.net |

| Cervix Carcinoma | HeLa | Meriolins (general) | Cytotoxicity | nih.govresearchgate.netnih.govresearchgate.net |

| Breast Carcinoma | MCF-7 | Meriolins (general), Meriolin 5 | Activity shown, Meriolin 5 delays tumor development in mouse model | nih.govresearchgate.netnih.govresearchgate.netaacrjournals.org |

| Glioma | GBM, SW1088, U87 | Meriolins (general), Meriolin 3, 5 | Antiproliferative, induce cell cycle arrest and apoptosis | nih.govresearchgate.netnih.govresearchgate.netnih.gov |

| Neuroblastoma | SH-SY5Y | Meriolins (general) | Cytotoxic, inhibit CDK-specific phosphorylation | nih.govresearchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.orgsigmaaldrich.com |

| Leukemia | Jurkat, Molt-4, K562, KCL22 | Meriolins (general), Meriolin 16, 36 | Potent cytotoxicity, induce apoptosis, active in imatinib-resistant cells | nih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com |

| Lymphoma | Ramos | Meriolins (general), Meriolin 16, 31, 36 | High cytotoxic potential, rapid and irreversible cytotoxicity | nih.govresearchgate.netnih.govresearchgate.netmdpi.com |

| Myeloma | KMS-11 | Meriolins (general) | Cytotoxic activity | nih.govresearchgate.netnih.govresearchgate.net |

| Urothelial Carcinoma | J82 (cisplatin-resistant) | Meriolin 16, 36 | Induce cell death in resistant cells | nih.govresearchgate.netresearchgate.netnih.gov |

| Germ Cell Tumor | 2102EP (cisplatin-resistant) | Meriolin 16, 36 | Induce cell death in resistant cells | nih.govresearchgate.netresearchgate.netnih.gov |

Pre-clinical In Vivo Studies in Xenograft Models

Pre-clinical in vivo studies using xenograft models have been conducted to evaluate the antitumor activity of meriolin compounds. These studies, using derivatives other than this compound, provide insights into the potential efficacy of this class of compounds in a living system.

Meriolin 3 has been shown to potently inhibit tumor growth in mouse xenograft models, specifically in Ewing's sarcoma and LS174T colorectal carcinoma models nih.govresearchgate.netresearchgate.netaacrjournals.orgcnrs.fr. Another derivative, Meriolin 5, has been reported to delay the development of breast cancer in a mouse model aacrjournals.org. These findings suggest that meriolin compounds can exert antitumor effects in vivo, leading to reduced tumor growth in these pre-clinical models.

Advanced Research Directions and Future Perspectives for Meriolin 7

Exploration of Novel Meriolin Derivatives with Enhanced Target Specificity

A significant area of future research involves the synthesis and evaluation of novel meriolin derivatives aimed at improving target specificity. While meriolins are known to inhibit a range of CDKs and, to a lesser extent, other kinases like GSK-3 and DYRK1A, enhancing selectivity is crucial for therapeutic development. acs.orgresearchgate.netnih.gov Studies have shown that modifications to the meriolin structure, such as introducing different alkoxy substituents, can influence activity. mdpi.com For instance, modifying the methoxy (B1213986) group of meriolin 3 with a larger propyl group in meriolin 5 improved potency for CDKs, although further enlargement diminished activity, as observed with Meriolin 7 in some studies. researchgate.netjst.go.jp Future work will likely focus on systematic structural variations, particularly around the 7-azaindole (B17877) scaffold and the pyrimidine (B1678525) ring, to fine-tune interactions with specific kinase binding pockets and minimize off-target effects. mdpi.comjst.go.jp The synthesis of novel congeners, such as 2-aminopyridyl meriolins (pyrimeriolins), using efficient methods like the one-pot Masuda borylation-Suzuki coupling sequence, allows for the creation of diverse libraries for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net Research into the binding modes of meriolins with kinases, such as the different orientations observed for meriolin 3 and variolin B in complex with CDK2/cyclin A, provides valuable insights for rational design of more selective inhibitors. acs.orgaacrjournals.orgnih.govnih.gov

Investigation of this compound in Underexplored Biological Systems

While meriolins have been primarily investigated for their cytotoxic and proapoptotic effects in cancer cell lines, particularly those related to dysregulated CDK activity, their potential in other biological systems remains relatively underexplored. mdpi.comacs.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov Given their origin from marine organisms and the diverse bioactivities observed in related natural products like meridianins and variolins (including antiplasmodial and antifungal properties), exploring the effects of this compound and its derivatives in other biological contexts is a promising direction. mdpi.comnih.govnih.gov This could include investigations into infectious diseases, neurological disorders (given the role of CDKs in neurodegenerative conditions), or other conditions where kinase activity plays a significant role. acs.orgnih.gov Research into the impact of meriolins on specific cellular processes beyond cell cycle regulation and apoptosis, such as transcription regulation via CDK9 inhibition, also warrants further investigation in various biological models. nih.gov

Integration of Meriolin Research with Systems Biology and Omics Technologies

Integrating meriolin research with systems biology and various omics technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a more holistic understanding of their effects at the molecular level. oup.commedsysbio-luebeck.defrontiersin.orgnih.govmcw.edu While studies have examined the inhibition of specific kinases and downstream phosphorylation events, a systems-level approach can reveal broader network perturbations induced by meriolins. aacrjournals.orgresearchgate.netnih.govnih.gov For example, transcriptomic analysis could identify changes in gene expression profiles upon meriolin treatment, while proteomic and metabolomic studies could shed light on alterations in protein abundance and metabolic pathways. oup.comnih.gov This integrated approach can help identify novel targets, understand mechanisms of resistance, and predict potential synergistic effects with other therapeutic agents. frontiersin.orgnih.gov Data-driven analysis of multi-omics data can be particularly valuable in addressing the complex adaptive and maladaptive mechanisms in various diseases. nih.gov

Computational Chemistry and AI-Driven Drug Discovery for Meriolin Analogues

Potential Academic Applications Beyond Kinase Inhibition (e.g., antiplasmodial, antimicrobial, if supported by non-clinical mechanisms)

Beyond their well-established role as kinase inhibitors, the potential of meriolins in other academic applications, such as antiplasmodial or antimicrobial agents, warrants exploration, particularly if supported by non-clinical mechanisms. The parent natural products, meridianins and variolins, have demonstrated antiplasmodial and antimicrobial activities. mdpi.comnih.govnih.gov While this compound's primary documented activity relates to kinase inhibition and associated cellular effects, investigating its or its derivatives' activity against Plasmodium falciparum or various microbial strains could reveal new therapeutic avenues or provide valuable tools for studying biological processes in these organisms. nih.gov Such research would focus on elucidating the underlying mechanisms of action in these non-clinical contexts, independent of their kinase inhibitory activity in mammalian systems.

Methodological Advancements for Meriolin Compound Characterization and Study

Continued research necessitates the development and refinement of methodologies for the characterization and study of meriolin compounds. This includes advancements in synthetic routes to enable efficient and diverse library synthesis, as exemplified by the use of one-pot coupling sequences. mdpi.comresearchgate.net Improved analytical techniques are needed for the precise characterization of novel meriolin derivatives and their metabolites. Furthermore, the development of more sophisticated biological assays, including cell-based assays and in vitro kinase assays, is crucial for accurately assessing the potency, selectivity, and cellular effects of these compounds. mdpi.comnih.gov Methodological advancements in structural biology, such as co-crystallography or cryo-EM, can provide higher-resolution insights into the binding interactions of meriolins with their targets, informing rational design efforts. acs.orgaacrjournals.orgnih.gov The application of dereplication strategies can also aid in the identification of known meriolins in complex mixtures, streamlining the discovery of novel analogues from natural or synthetic sources. usf.edu

Q & A

Q. What is the primary mechanism by which Meriolin 7 induces cell cycle arrest in malignant glioma cells?

this compound triggers G1 phase arrest by inhibiting cyclin-dependent kinases (CDKs), as demonstrated in studies using flow cytometry and cell cycle analysis. For example, at 5 µM, this compound increased G1 phase cells to ~76% compared to controls, while reducing S and G2/M phase populations . Methodologically, researchers should combine flow cytometry (e.g., propidium iodide staining) with immunoblotting to assess CDK activity and downstream targets like retinoblastoma (Rb) protein phosphorylation.

Q. How does this compound promote apoptosis in cancer cells, and what markers should be monitored?

this compound induces apoptosis via caspase activation and mitochondrial pathway disruption. At 7 µM, it achieved a 95% apoptosis rate in glioma cells, surpassing other derivatives like Meriolin 5 (35%) and Meriolin 15 (41%) . Key markers include cleaved PARP, caspase-3/7 activity, and Annexin V/PI staining. Researchers should validate findings using time-course experiments and include positive controls (e.g., staurosporine) to ensure assay specificity.

Q. Which CDK isoforms are targeted by this compound, and how does this compare to newer derivatives like Meriolin 16/36?

While this compound’s specific CDK targets are not fully elucidated in the provided evidence, kinase profiling (e.g., ATP-competitive assays) is critical. Comparative studies with derivatives like Meriolin 16/36, which broadly inhibit CDK1, 2, 7, 9, and 12/13 , can clarify selectivity. Researchers should use isoform-specific inhibitors (e.g., Roscovitine for CDK2/5/7) in parallel to dissect contributions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s apoptotic efficacy across different cancer models?

Contradictions may arise from cell line-specific CDK expression or off-target effects. For example, this compound showed higher apoptosis in glioma (95%) versus lymphoma cells (lower efficacy in Ramos cells ). To address this:

Q. What experimental designs are optimal for assessing this compound’s transcriptional inhibition via CDK9/RNA pol II regulation?

this compound’s transcriptional effects can be evaluated by monitoring RNA polymerase II (RNA pol II) phosphorylation at Ser2 (p-Ser2), a CDK9-dependent modification. Key steps include:

Q. How should researchers address conflicting data on this compound’s concentration-dependent effects in cell cycle vs. apoptosis?

At lower concentrations (e.g., 5 µM), this compound predominantly causes G1 arrest, while higher doses (7 µM) induce apoptosis . To reconcile this:

- Conduct single-cell RNA sequencing to identify bifurcation points in cell fate decisions.

- Use live-cell imaging to track individual cell responses over time.

- Apply combinatorial treatments (e.g., CDK4/6 inhibitors) to test synthetic lethality.

Methodological Considerations

Q. What statistical and reproducibility safeguards are essential for this compound studies?

- Include ≥3 biological replicates for viability assays (e.g., AlamarBlue®) and apoptosis quantification .

- Report absolute cell counts and normalized percentages to avoid misinterpretation .

- Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier analysis for survival studies.

Q. How can researchers optimize kinase profiling to identify this compound’s off-target effects?

- Utilize high-throughput kinase panels (e.g., 468-kinase screens) with ATP-concentration titration .

- Cross-validate hits using CRISPR/Cas9 knockout or siRNA knockdown in resistant cell lines.

- Compare IC50 values against known CDK inhibitors (e.g., Dinaciclib, R547) to contextualize potency .

Data Interpretation and Contradictions

Q. Why does this compound exhibit variable cytotoxicity in leukemia vs. solid tumor models?

Hematologic malignancies may have higher CDK9 dependency due to rapid transcription demands, whereas solid tumors rely on CDK1/2 for proliferation. Researchers should:

- Profile CDK activation states using phospho-specific antibodies.

- Test this compound in xenograft models with translational endpoints (e.g., RNA pol II inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.